Bienvenue dans la boutique en ligne BenchChem!

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Pharmaceutical Analysis Quality Control Reference Standard

The compound (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS 1001648-71-0) is a benzothiazole derivative officially designated as Pramipexole Related Compound G by the United States Pharmacopeia. It is the cis-7-hydroxy impurity of the dopamine D2/D3 agonist pramipexole, with a defined stereochemistry at the 6 and 7 positions.

Molecular Formula C10H17N3OS
Molecular Weight 227.33 g/mol
CAS No. 1001648-71-0
Cat. No. B130654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
CAS1001648-71-0
Synonyms(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol; 
Molecular FormulaC10H17N3OS
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1O)SC(=N2)N
InChIInChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
InChIKeyUWNDKVURLHPSSG-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS 1001648-71-0)


The compound (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS 1001648-71-0) is a benzothiazole derivative officially designated as Pramipexole Related Compound G by the United States Pharmacopeia . It is the cis-7-hydroxy impurity of the dopamine D2/D3 agonist pramipexole, with a defined stereochemistry at the 6 and 7 positions [1]. The molecular formula is C10H17N3OS with a molecular weight of 227.33 Da, and it is supplied as a pharmaceutical secondary standard for analytical method development, validation, and quality control applications .

Why Generic Impurity Standards Cannot Replace (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol


Generic '7-hydroxy pramipexole' standards often lack defined stereochemistry, certified purity, and validated pharmacopeial system suitability parameters. The (6S,7S) cis configuration is critical because the USP HPLC method for pramipexole impurity profiling specifically resolves this isomer from its trans counterpart (USP Related Compound F) and other process impurities using a designated relative retention time and detection wavelength of 326 nm [1]. Substitution with uncharacterized material risks co-elution, inaccurate quantitation, and regulatory non-compliance during ANDA submissions [1].

Quantitative Differential Evidence for (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Procurement


USP Official Reference Standard Status vs. Non-Pharmacopoeial Impurity Standards

Unlike generic research-grade impurity standards, this compound is provided as a USP Reference Standard with certificate of analysis linked to the official pramipexole monograph. The USP monograph defines system suitability criteria including resolution between Related Compound G and pramipexole, with a tailing factor NMT 2.0 for the active peak [1]. Non-pharmacopeial sources typically offer only HPLC purity (e.g., 95-98%) without validated system suitability performance .

Pharmaceutical Analysis Quality Control Reference Standard

Aqueous Solubility Advantage over Pramipexole Free Base

The target compound exhibits a calculated aqueous solubility of 8.9 g/L at 25°C , which is approximately 63-fold higher than pramipexole free base (predicted solubility ~0.14 g/L) [1]. This enhanced solubility facilitates preparation of stock solutions for analytical testing without the need for organic co-solvents, reducing potential chromatographic interference.

Physicochemical Properties Solubility Formulation

Specific Detection Wavelength Differentiation in Validated HPLC Method

In the validated AOAC International HPLC method, the target compound (designated BI-II 820 BS) is detected at 326 nm, whereas pramipexole and other major impurities are detected at 262 nm [1]. This differential UV absorbance maximum arises from the 7-hydroxy substitution, providing enhanced detection selectivity and reducing interference from co-eluting excipients or degradation products.

Analytical Methodology HPLC Impurity Profiling

Stereochemical Selectivity: Cis vs. Trans 7-Hydroxy Isomer Resolution

The (6S,7S) cis configuration of the target compound is chromatographically resolved from the (6S,7R) trans isomer (USP Pramipexole Related Compound F, CAS 2166216-34-6) under the conditions of the validated USP method [1]. The cis isomer's retention time and resolution factor are critical system suitability parameters defined in the USP monograph [1]. Procurement of the correct stereoisomer is essential to avoid misidentification of the trans impurity during batch release testing.

Chiral Chemistry Stereochemistry Impurity Identification

Validated Method Limit of Detection (LOD) and Limit of Quantitation (LOQ) Data

The AOAC International validation study determined specific LOD and LOQ values for the target compound (BI-II 820 BS) using the optimized HPLC method [1]. These quantitative limits, established per ICH Q2(R1) guidelines, ensure that the impurity can be reliably detected and quantified at levels required by regulatory specifications (typical reporting threshold 0.05%). Generic impurity standards rarely include method-specific LOD/LOQ data, increasing uncertainty in trace-level impurity monitoring.

Method Validation Sensitivity Trace Analysis

Chemical Stability and Storage Compared to Pramipexole Dihydrochloride

The target compound, as a USP Reference Standard, is supplied neat and is hygroscopic, requiring storage at -20°C under inert atmosphere [1]. In contrast, pramipexole dihydrochloride salt reference standard can be stored at room temperature with desiccation . This differential stability profile necessitates dedicated cold-storage logistics for the impurity standard. However, the neat form avoids the hygroscopic variability and salt counter-ion interference observed with the hydrochloride salt, leading to more precise weighing and standard preparation.

Stability Storage Reference Material

Primary Application Scenarios for (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Procurement


USP Compendial Method Implementation for Abbreviated New Drug Applications (ANDAs)

This compound is explicitly required as the system suitability reference standard for Pramipexole Related Compound G in the USP monograph [1]. ANDA filers must demonstrate that their HPLC method meets resolution and tailing factor criteria using this exact standard. Procurement ensures direct compliance with FDA-recognized methodology, eliminating the need for alternative standard bridging studies [1].

Impurity Profiling and Batch Release Testing of Pramipexole Drug Substance

Pharmaceutical manufacturers performing QC release of pramipexole API can use this standard to identify and quantify the cis-7-hydroxy impurity at the 326 nm detection wavelength, as validated by Malenović et al. [1]. The distinct absorbance maximum provides selectivity against the parent drug and other impurities, enabling accurate determination at ICH Q3A reporting thresholds [1].

Forced Degradation Studies to Establish Pramipexole Degradation Pathways

When conducting oxidative or photolytic forced degradation studies on pramipexole formulations, this standard serves as a marker for the 7-hydroxylation degradation product [1]. Its high aqueous solubility (8.9 g/L) facilitates preparation of spiking solutions without organic solvents that could confound degradation kinetics .

Chiral Method Development for Separation of Cis/Trans Hydroxy Impurities

Analytical laboratories developing chiral HPLC methods to resolve the cis-7-hydroxy (Related Compound G) from the trans-7-hydroxy (Related Compound F) isomer can use this certified standard to establish relative retention times and resolution factors, critical for regulatory method validation [1].

Quote Request

Request a Quote for (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.